1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone
Description
The compound 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone (CAS: 37091-33-1) is a benzisoxazole derivative with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . Its structure comprises a benzisoxazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with an acetyl moiety. The 4-chlorophenyl group introduces electron-withdrawing effects, while the acetyl group enhances reactivity for further derivatization.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9(18)11-4-7-14-13(8-11)15(19-17-14)10-2-5-12(16)6-3-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNWZMWERMSHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-aminophenol.
Formation of Benzisoxazole Ring: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This acid chloride then reacts with 2-aminophenol to form the benzisoxazole ring.
Introduction of Ethanone Group: The benzisoxazole intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to introduce the ethanone group.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone exhibit anticancer properties. For instance, researchers have synthesized analogs that inhibit the viability of cancer cells, specifically targeting pathways involved in cell cycle regulation and apoptosis. One study demonstrated that these compounds can modulate the phosphorylation of BAD (Bcl-2-associated death promoter), a critical factor in cancer cell survival .
2. Kinase Inhibition
The compound has been investigated as a potential inhibitor of PIM kinases, which are implicated in various cancers. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in cancerous cells. A specific derivative was shown to effectively inhibit PIM1 kinase activity, demonstrating its potential as an anticancer agent .
Case Studies
Case Study 1: Inhibition of Cancer Cell Viability
In a study published in "Molecules," researchers synthesized several derivatives of the compound and tested their effects on MCF-7 breast cancer cells. The results indicated that certain analogs significantly reduced cell viability by promoting apoptosis through the modulation of key signaling pathways .
Case Study 2: Mechanistic Insights into PIM Kinase Inhibition
A detailed investigation into the mechanism of action revealed that the compound acts by disrupting the phosphorylation cascade associated with PIM kinases. This disruption leads to altered expression levels of cell cycle regulators such as CDKN1B, further implicating the compound's role in inhibiting tumor growth .
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Core Heterocycles:
- Benzisoxazole vs. Oxadiazole: The compound 1-[2-(4-Chlorophenyl)-5-phenyl-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone () replaces the benzisoxazole with a dihydro-oxadiazole ring. The oxadiazole ring, containing two nitrogen atoms, exhibits distinct electronic properties, such as increased polarity and hydrogen-bonding capacity compared to the oxygen-containing benzisoxazole .
- Benzisoxazole vs. Pyrazoline: The pyrazoline derivative 1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone () features a five-membered dihydropyrazole ring with two adjacent nitrogen atoms. This structure confers conformational flexibility and enhanced basicity, unlike the rigid benzisoxazole core .
- Benzisoxazole vs. Chalcone: The chalcone derivative (E)-3-(4-Chlorophenyl)-1-(2,4-dichloro-5-fluorophenyl)prop-2-en-1-one () contains a conjugated enone system instead of a heterocyclic ring. The extended π-system in chalcones enhances nonlinear optical (NLO) properties, making them suitable for materials science applications .
Substituent Effects:
- 4-Chlorophenyl vs. 4-Methoxyphenyl :
The substitution of 4-methoxyphenyl in pyrazoline derivatives introduces electron-donating effects, contrasting with the electron-withdrawing 4-chlorophenyl group. This difference influences electronic properties, such as dipole moments and reactivity in electrophilic substitution reactions . - Acetyl vs.
Physicochemical Properties
*logP values estimated using fragment-based methods.
- Molecular Weight : The target compound (221.64 g/mol) is smaller than analogs like the triazole-carboxamide derivative (397.82 g/mol), which may influence bioavailability and permeability .
- Polarity : The carboxamide group in 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide increases hydrophilicity (logP ~1.5) compared to the acetyl-substituted benzisoxazole (logP ~2.8) .
Biological Activity
1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone, also known by its CAS number 337920-20-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₀ClNO₂
- Molecular Weight : 271.70 g/mol
- Structure : The compound features a benzisoxazole moiety which is often associated with various biological activities.
Biological Activity Overview
Recent studies have indicated that 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone exhibits several notable biological activities:
Anticancer Activity
Research has shown that this compound acts as an inhibitor of the serine/threonine-protein kinase Pim-1, which plays a critical role in cell cycle regulation and tumorigenesis. Inhibition of Pim-1 can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Key Findings:
- Ki Value : The binding affinity (Ki) for Pim-1 is reported to be approximately 91 nM at pH 7.6 and 30°C, indicating strong interaction with the target protein .
The mechanism by which this compound exerts its effects involves:
- Down-regulation of CDKN1B (p27), a cyclin-dependent kinase inhibitor that regulates the cell cycle.
- Induction of apoptosis through modulation of signaling pathways associated with cell survival and death .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Study 1: In Vitro Analysis
A study conducted on cancer cell lines demonstrated that treatment with 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone resulted in:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
- Apoptotic Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.
Study 2: In Vivo Efficacy
In vivo experiments using animal models showed promising results:
- Tumor Growth Inhibition : Mice treated with the compound exhibited reduced tumor size compared to control groups.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]-1-ethanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzisoxazole precursors and acetylating agents. A typical approach involves refluxing 3-(4-chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride with acetylating reagents like acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. ethanol), temperature (80–120°C), and catalyst stoichiometry. Yield improvements (>75%) are achieved by slow addition of reagents and inert atmosphere maintenance to prevent side reactions.
| Synthetic Optimization Parameters |
|---|
| Solvent polarity |
| ------------------ |
| Dichloromethane |
| Ethanol |
| Toluene |
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical for validation?
- Methodological Answer :
- X-ray crystallography confirms the planar arrangement of the benzisoxazole ring and dihedral angles between substituents (e.g., 74.88° between the 4-chlorophenyl and pyrazole rings) .
- FT-IR spectroscopy identifies carbonyl stretches (C=O) at ~1680–1700 cm⁻¹ and benzisoxazole ring vibrations at 1500–1600 cm⁻¹ .
- NMR (¹H/¹³C) resolves aromatic protons (δ 7.2–8.1 ppm) and acetyl methyl groups (δ 2.5–2.7 ppm) .
Advanced Research Questions
Q. What crystallographic data reveal about the compound’s intermolecular interactions and stability?
- Methodological Answer : Single-crystal X-ray diffraction (100 K) shows bifurcated C–H⋯O hydrogen bonds (2.8–3.0 Å) forming chains along the [010] axis, contributing to lattice stability . The 4-chlorophenyl group exhibits a dihedral angle of 76.67° with the methoxyphenyl ring, reducing steric hindrance and favoring π-π stacking (3.6 Å interplanar distance) .
| Crystallographic Parameters |
|---|
| Space group |
| R factor |
| Mean C–C bond length |
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. antifungal efficacy)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., microbial strains, incubation time). To validate:
Standardize MIC assays using CLSI guidelines with controlled pH and temperature.
Perform dose-response studies (e.g., 5–100 µg/mL) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
Cross-validate via molecular docking to assess binding affinity for target enzymes (e.g., CYP51 for antifungal activity) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance pharmacological potential?
- Methodological Answer :
- Electron-withdrawing substituents : Introduce nitro or cyano groups at the 4-position of the phenyl ring to improve electron-deficient aromatic interactions .
- Heterocyclic modifications : Replace the benzisoxazole core with pyrazoline or thiadiazole rings to modulate lipophilicity (logP) and bioavailability .
- Pharmacophore mapping : Use QSAR models to predict bioactivity based on steric/electronic parameters (e.g., Hammett constants) .
Data Contradiction Analysis
Q. Why do computational models sometimes overestimate this compound’s binding affinity compared to experimental results?
- Methodological Answer : Overestimation may stem from:
- Inaccurate force fields in docking simulations (e.g., neglecting solvent effects).
- Flexibility of the benzisoxazole ring , which is often rigidly modeled. Mitigate by:
Running molecular dynamics simulations (100 ns) to account for conformational changes.
Validating with isothermal titration calorimetry (ITC) to measure actual binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
